(1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a pyrazole ring substituted with a dimethylamino propyl group and a boronic acid moiety, making it a versatile building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of appropriate hydrazine derivatives with β-diketones to form the pyrazole ring. The dimethylamino propyl group can be introduced via alkylation reactions. Finally, the boronic acid group is introduced through borylation reactions using boron reagents such as boronic esters or boron trifluoride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
(1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve mild temperatures and solvents like ethanol or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura coupling yields biaryl compounds, while oxidation reactions produce boronic esters .
Scientific Research Applications
(1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This interaction is crucial in its applications in drug delivery and as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acids and boronate esters, such as phenylboronic acid and pinacol boronic ester .
Uniqueness
What sets (1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)boronic acid apart is its unique combination of a pyrazole ring and a dimethylamino propyl group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring specific interactions with biological molecules and in the synthesis of complex organic compounds .
Properties
Molecular Formula |
C8H16BN3O2 |
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Molecular Weight |
197.05 g/mol |
IUPAC Name |
[1-[3-(dimethylamino)propyl]pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C8H16BN3O2/c1-11(2)4-3-5-12-7-8(6-10-12)9(13)14/h6-7,13-14H,3-5H2,1-2H3 |
InChI Key |
CDKKTXCWESMYDO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)CCCN(C)C)(O)O |
Origin of Product |
United States |
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